2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-phenylethanone
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Overview
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-phenylethanone is a chemical compound that has garnered interest in scientific research due to its potential biological activity and applications in various fields. This compound features a pyridazine ring substituted with a bromophenyl group and a thioether linkage to a phenylethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-phenylethanone typically involves the reaction of 4-bromophenylhydrazine with 2-chloro-1-phenylethanone in the presence of a base to form the pyridazine ring. The thioether linkage is introduced by reacting the resulting intermediate with a thiol compound under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-phenylethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thioether and carbonyl groups may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Properties
Molecular Formula |
C18H13BrN2OS |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H13BrN2OS/c19-15-8-6-13(7-9-15)16-10-11-18(21-20-16)23-12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
FLQBSABKZIYKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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